molecular formula C10H19NO B060745 (1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL CAS No. 168286-10-0

(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL

Cat. No.: B060745
CAS No.: 168286-10-0
M. Wt: 169.26 g/mol
InChI Key: LGVDAZQPWJBBGX-BDNRQGISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL, also known as mentholamine, is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by its bicyclic structure, which includes a hydroxyl group and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as menthol.

    Amination: The hydroxyl group of menthol is converted to an amino group through a series of reactions involving reagents like ammonia or amines under controlled conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reactions: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield menthone, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A structurally related compound with a hydroxyl group instead of an amino group.

    Menthylamine: Similar to mentholamine but with different stereochemistry.

    Camphor: Another bicyclic compound with different functional groups.

Uniqueness

(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL is unique due to its specific stereochemistry and the presence of both hydroxyl and amino groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R,2R,3S,5R)-3-amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,12H,4-5,11H2,1-3H3/t6-,7-,8+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVDAZQPWJBBGX-BDNRQGISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)N)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450793
Record name (1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168286-10-0
Record name (1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL
Reactant of Route 2
Reactant of Route 2
(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL
Reactant of Route 3
Reactant of Route 3
(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL
Reactant of Route 4
(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL
Reactant of Route 5
Reactant of Route 5
(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL
Reactant of Route 6
(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.